

An In-depth Technical Guide on 1-(3-Nitrophenylsulfonyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(3-Nitrophenylsulfonyl)pyrrolidine

Cat. No.: B182006

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of **1-(3-Nitrophenylsulfonyl)pyrrolidine**. The information is compiled for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Physical Properties

1-(3-Nitrophenylsulfonyl)pyrrolidine, with the CAS number 91619-30-6, is a sulfonamide derivative incorporating a pyrrolidine ring and a 3-nitrophenyl group. The structural and physical properties are summarized below. It is important to note that while some physical properties have been predicted computationally, experimental data for certain parameters are not readily available in the literature.

Property	Value	Source
IUPAC Name	1-[(3-nitrophenyl)sulfonyl]pyrrolidine	-
CAS Number	91619-30-6	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₄ S	Calculated
Molecular Weight	256.28 g/mol	Calculated
Appearance	Solid (predicted)	-
Melting Point	Not available. (The 4-nitro isomer has a melting point of 151 °C)	[2]
Boiling Point	424.8 ± 47.0 °C (Predicted)	-
Density	1.432 ± 0.06 g/cm ³ (Predicted)	-
Solubility	Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents.	-

Synthesis

The synthesis of **1-(3-Nitrophenylsulfonyl)pyrrolidine** is typically achieved through a nucleophilic substitution reaction between pyrrolidine and 3-nitrobenzenesulfonyl chloride. This standard procedure for forming sulfonamides is widely applicable.

The following protocol is a representative procedure based on the synthesis of similar sulfonamide compounds.[3]

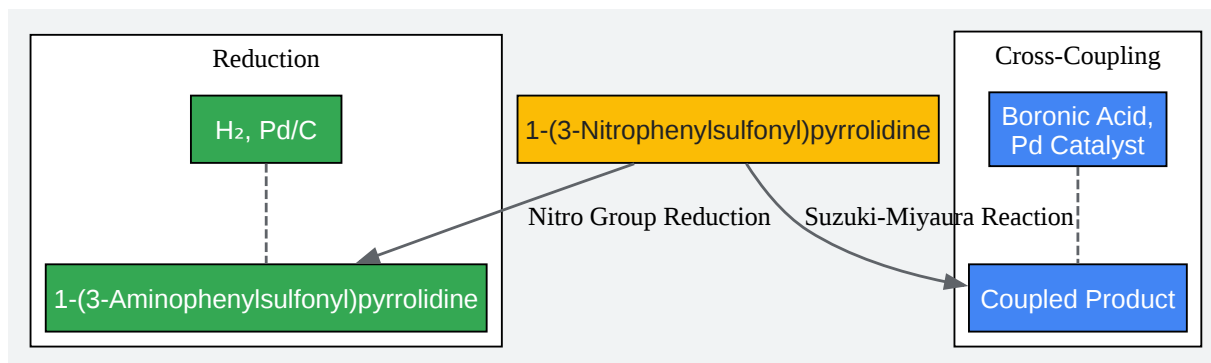
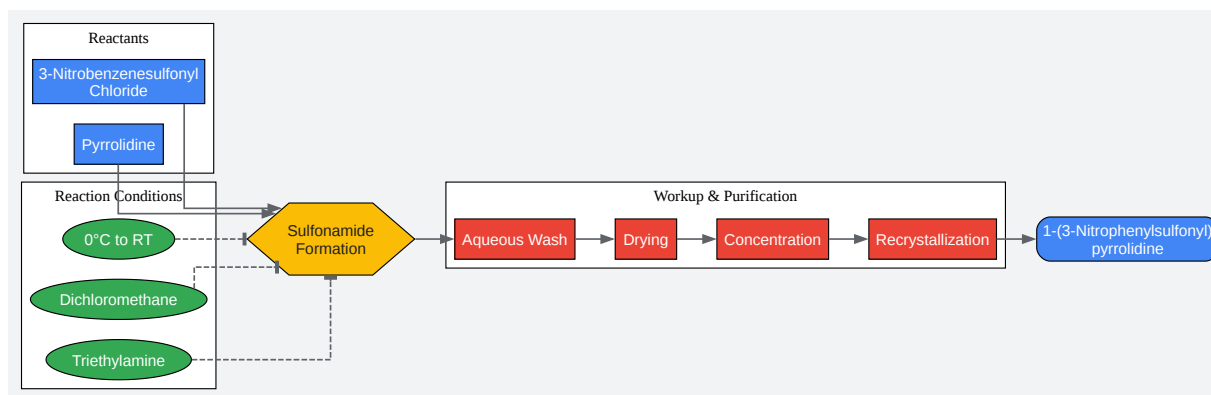
Materials:

- Pyrrolidine
- 3-Nitrobenzenesulfonyl chloride
- Triethylamine (Et₃N) or another suitable base (e.g., Na₂CO₃)[3]

- Dichloromethane (DCM) or another suitable aprotic solvent
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hydrochloric acid (e.g., 1 M HCl) for workup

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq.) in a minimal amount of dichloromethane.
- Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.^[4]
- Quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent in vacuo.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure **1-(3-Nitrophenylsulfonyl)pyrrolidine**.



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- To cite this document: BenchChem. [An In-depth Technical Guide on 1-(3-Nitrophenylsulfonyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182006#1-3-nitrophenylsulfonyl-pyrrolidine-chemical-properties]

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